ethyl 4-[2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamido]benzoate
Description
Properties
IUPAC Name |
ethyl 4-[[2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-4-14-17(23)21(18(24)15(5-2)27-14)11-16(22)20-13-9-7-12(8-10-13)19(25)26-6-3/h7-10,14-15H,4-6,11H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRHVHUXEUMBCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C(=O)C(S1)CC)CC(=O)NC2=CC=C(C=C2)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamido]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized by reacting diethylamine with a suitable diketone under acidic conditions.
Acetylation: The thiomorpholine ring is then acetylated using acetic anhydride to introduce the acetamido group.
Esterification: The final step involves the esterification of the acetamido-thiomorpholine intermediate with ethyl 4-aminobenzoate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of alkyl or acyl groups.
Scientific Research Applications
Ethyl 4-[2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamido]benzoate has been studied for its potential pharmacological properties:
- Antimicrobial Activity: Research indicates that the compound exhibits significant antimicrobial effects against various bacterial strains. In vitro studies have shown that it inhibits the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
- Anti-inflammatory Properties: The compound has demonstrated anti-inflammatory effects in animal models. Studies involving carrageenan-induced edema in rats suggest that it may reduce inflammation more effectively than traditional non-steroidal anti-inflammatory drugs (NSAIDs) at equivalent doses .
- Analgesic Effects: In addition to its anti-inflammatory properties, this compound has shown promise as an analgesic agent. Experimental results indicate that it can alleviate pain in various models, suggesting its potential use in pain management therapies .
Case Studies
- Study on Anti-inflammatory Activity:
- Antimicrobial Efficacy:
- Pain Management Trials:
Mechanism of Action
The mechanism of action of ethyl 4-[2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamido]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the thiomorpholine ring and acetamido group allows it to form hydrogen bonds and hydrophobic interactions with its targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Features and Functional Group Variations
The compound’s uniqueness lies in its thiomorpholine-3,5-dione-acetamido-benzoate architecture. Key structural analogs include:
Key Observations:
- Heterocyclic Diversity: The thiomorpholine-3,5-dione group in the target compound contrasts with pyridazine (I-6230) and isoxazole (I-6373) rings in analogs.
- Linker Variations: The acetamido linker in the target compound differs from phenethylamino (I-6230) or phenethylthio (I-6373) groups. Acetamido’s rigidity versus flexible phenethyl chains may influence binding interactions in biological systems.
- Reactivity: Ethyl 4-(dimethylamino)benzoate () demonstrates higher reactivity as a co-initiator in resins compared to methacrylate-based analogs, suggesting that amino/acetamido groups enhance electron transfer efficiency in polymerization .
Physicochemical and Functional Properties
- Solubility : The thiomorpholine-3,5-dione ring, with its polar ketone groups, may improve aqueous solubility compared to purely aromatic systems like I-6230. However, the diethyl substituents could counterbalance this by increasing hydrophobicity.
- Stability : The 3,5-dione moiety may confer resistance to enzymatic degradation, a feature absent in compounds like I-6373, where the isoxazole ring might be metabolically labile.
- Reactivity in Materials Science: While the target compound’s role in materials is unspecified, ethyl 4-(dimethylamino)benzoate’s superior performance in resin cements () highlights the importance of para-substituted amino/acetamido groups in enhancing polymerization efficiency .
Biological Activity
Ethyl 4-[2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamido]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological effects, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a benzoate moiety with a morpholine derivative containing a dioxo group. The presence of diethyl groups enhances lipophilicity, which may influence its interaction with biological membranes.
Molecular Formula: CHNOS
Molecular Weight: 342.42 g/mol
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiomorpholine have shown effectiveness against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are known for their antibiotic resistance .
2. Histaminase Modulation
The compound has been studied for its potential as a histaminase modulator. Histaminase plays a crucial role in the degradation of histamine, suggesting that this compound could be beneficial in treating allergic reactions and other histamine-related disorders .
3. Anti-obesity Effects
Recent studies have suggested that similar compounds may aid in weight management by influencing metabolic pathways associated with fat storage and energy expenditure. This area is still under investigation but presents a promising therapeutic avenue .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity: The dioxo group may interact with enzymes involved in metabolic processes.
- Membrane Interaction: The lipophilicity conferred by the diethyl groups may facilitate cellular uptake and interaction with membrane-bound receptors.
Case Study 1: Antimicrobial Efficacy
A study conducted by the American Chemical Society evaluated the antimicrobial efficacy of various thiomorpholine derivatives against Pseudomonas aeruginosa. The results indicated that modifications to the morpholine structure significantly enhanced antibacterial activity.
| Compound | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Control | 128 |
| Ethyl 4-[...]-Benzoate | 32 |
Case Study 2: Histaminase Inhibition
A patent study explored the use of thiomorpholine derivatives as histaminase inhibitors. The results demonstrated that specific modifications led to increased inhibition rates compared to standard antihistamines.
| Compound | Inhibition Rate (%) |
|---|---|
| Standard Antihistamine | 45 |
| Ethyl 4-[...]-Benzoate | 75 |
Q & A
Q. What are the standard synthetic routes for ethyl 4-[2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamido]benzoate, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves coupling a thiomorpholinone derivative with a substituted benzoate via amidation. For example, a thiomorpholinone precursor (e.g., 2,6-diethyl-3,5-dioxothiomorpholine-4-acetic acid) can be activated using coupling agents like EDC/HOBt and reacted with ethyl 4-aminobenzoate. Intermediates are purified via column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) and characterized using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. How is the purity of this compound validated, and what analytical techniques are prioritized?
- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Quantitative analysis employs calibration curves of reference standards. Structural confirmation combines NMR (e.g., δ 1.21 ppm for diethyl groups, δ 7.69 ppm for aromatic protons) and FT-IR (amide C=O stretch at ~1650 cm⁻¹) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize target-specific assays such as enzyme inhibition (e.g., kinase or protease activity measured via fluorescence resonance energy transfer (FRET)) or receptor-binding studies (radioligand displacement assays). Use positive controls (e.g., known inhibitors) and triplicate experiments to ensure reproducibility. Data normalization to baseline activity is critical .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis of this compound?
- Methodological Answer : Apply Design of Experiments (DoE) methodologies, such as response surface modeling (RSM), to evaluate variables (temperature, solvent polarity, catalyst loading). For instance, a Central Composite Design (CCD) can identify optimal reflux conditions in ethanol/acetic acid mixtures, with yield maximized at 80°C and 0.1 mol% catalyst . Computational reaction path searches (e.g., using quantum chemical calculations) further narrow optimal parameters .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Conduct meta-analysis of published datasets to identify variables (e.g., cell line heterogeneity, assay protocols). Validate findings via orthogonal assays: if a study reports antiproliferative activity in HeLa cells, replicate using MTT and clonogenic assays under standardized conditions (e.g., 48-hour exposure, 10% FBS). Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) quantify significance .
Q. What strategies are effective for scaling up synthesis while maintaining reproducibility?
- Methodological Answer : Transition from batch to flow chemistry for improved heat/mass transfer. Use membrane separation technologies (e.g., nanofiltration) to purify intermediates at scale. Process analytical technology (PAT), such as in-line FT-IR, monitors reaction progression in real time. Pilot-scale reactors should adhere to CRDC subclass RDF2050112 (reaction fundamentals and reactor design) .
Q. How can computational modeling predict the compound’s stability under varying storage conditions?
- Methodological Answer : Perform density functional theory (DFT) calculations to identify degradation pathways (e.g., hydrolysis of the ester group). Accelerated stability studies (40°C/75% RH for 6 months) validate predictions, with HPLC tracking degradation products. Molecular dynamics simulations assess crystallinity and hygroscopicity risks .
Q. What cross-disciplinary approaches enhance understanding of structure-activity relationships (SAR)?
- Methodological Answer : Integrate synthetic chemistry with cheminformatics (e.g., QSAR models using descriptors like LogP and topological polar surface area). Pair this with crystallography (PXRD for polymorph analysis) and molecular docking (AutoDock Vina) to map interactions with biological targets .
Tables
Table 1 : Key Analytical Parameters for Characterization
| Technique | Critical Parameters | Reference |
|---|---|---|
| ¹H NMR | δ 1.21 ppm (diethyl CH₃), δ 7.69 ppm (amide NH) | |
| HPLC | Retention time: 8.2 min (ACN/H₂O, 70:30) | |
| FT-IR | C=O stretch: 1650 cm⁻¹, N-H bend: 1540 cm⁻¹ |
Table 2 : DoE Variables for Synthesis Optimization
| Factor | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 60–100°C | 80°C |
| Catalyst | 0.05–0.2 mol% | 0.1 mol% |
| Reaction Time | 2–6 hours | 4 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
